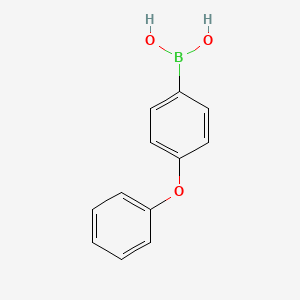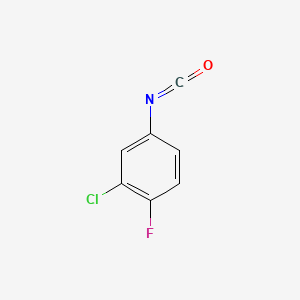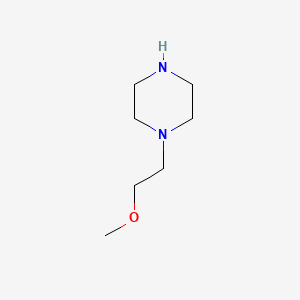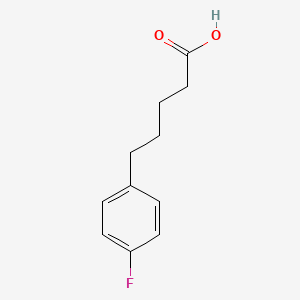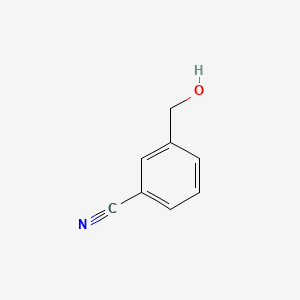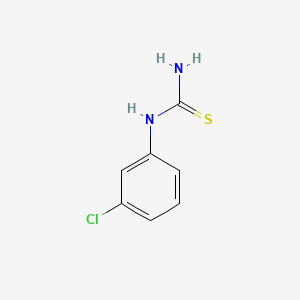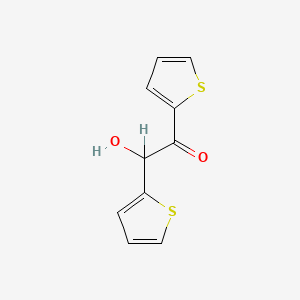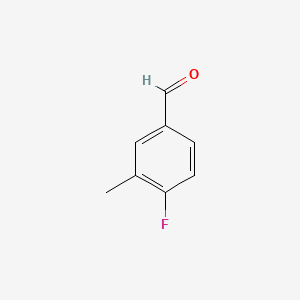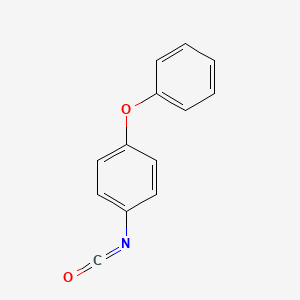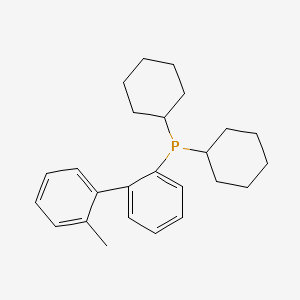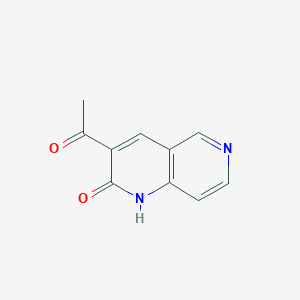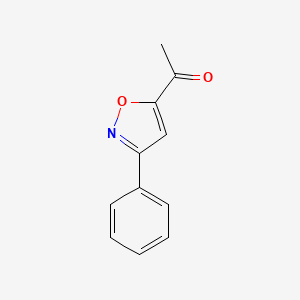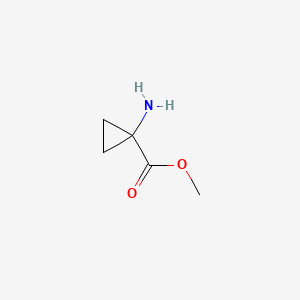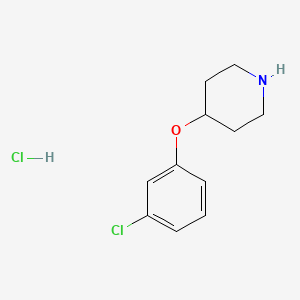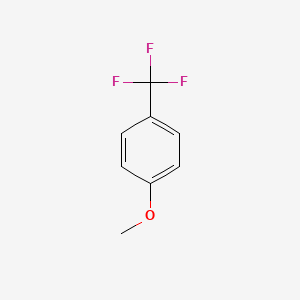
4-(Trifluoromethyl)anisole
概要
説明
4-(Trifluoromethyl)anisole is an organic compound . This colorless liquid exhibits solubility in various organic solvents and emits a pungent odor . It serves as a valuable reagent in organic synthesis and plays a crucial role as an intermediate .
Molecular Structure Analysis
The molecular formula of 4-(Trifluoromethyl)anisole is C8H7F3O . The molecular weight is 192.14 .Chemical Reactions Analysis
4-(Trifluoromethyl)anisole can undergo metalation preferentially or exclusively at the methoxy-neighboring position . More detailed information about its chemical reactions was not found in the search results.Physical And Chemical Properties Analysis
4-(Trifluoromethyl)anisole has a refractive index n20/D of 1.432 (lit.), a boiling point of 164 °C (lit.), and a density of 1.266 g/mL at 25 °C (lit.) . It also has a flash point of 59.2±21.8 °C .科学的研究の応用
Trifluoromethyl ethers are finding increased utility as a substituent in bioactives, but they are still perhaps the least well understood fluorine substituent in currency . They are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . There has been an enormous increase in the use of fluorine containing compounds for medicinal applications .
-
Electrophilic Aromatic Substitution of Substituted Benzenes : This is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic system. “4-(Trifluoromethyl)anisole” is a type of substituted benzene, and its high reactivity requires that reactions be conducted under very mild conditions . The specific application of this compound in such reactions would depend on the nature of the research.
-
Synthesis and Properties of Trifluoromethyl Ethers : Trifluoromethyl ethers, including “4-(Trifluoromethyl)anisole”, are finding increased utility as a substituent in bioactives . They are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . There has been an enormous increase in the use of fluorine containing compounds for medicinal applications .
Safety And Hazards
4-(Trifluoromethyl)anisole is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers The paper “Trifluoromethyl ethers – synthesis and properties of an unusual substituent” discusses the synthesis and properties of trifluoromethyl ethers, a group that includes 4-(Trifluoromethyl)anisole . The paper provides an overview of the synthesis, properties, and reactivity of this important substituent .
特性
IUPAC Name |
1-methoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIPQRIPCRRISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344942 | |
| Record name | 4-(Trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)anisole | |
CAS RN |
402-52-8 | |
| Record name | 4-(Trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methoxy-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

